molecular formula C8H7N3O B7721049 6-amino-1H-quinazolin-4-one

6-amino-1H-quinazolin-4-one

Cat. No.: B7721049
M. Wt: 161.16 g/mol
InChI Key: MAIZCACENPZNCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-amino-1H-quinazolin-4-one is a useful research compound. Its molecular formula is C8H7N3O and its molecular weight is 161.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-amino-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c9-5-1-2-7-6(3-5)8(12)11-4-10-7/h1-4H,9H2,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAIZCACENPZNCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)C(=O)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=C1N)C(=O)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

The Enduring Significance of Quinazolinone Core Structures

The quinazolinone core is a recurring motif in a multitude of natural products and synthetic compounds, underscoring its fundamental importance in the chemical sciences. ymerdigital.comnih.gov This fused heterocyclic system is not merely a structural curiosity; it is a pharmacophore, a molecular framework that is recognized by and interacts with biological targets, leading to a physiological effect. ymerdigital.com The stability of the quinazolinone ring system towards common chemical transformations like oxidation, reduction, and hydrolysis makes it an attractive and robust scaffold for the construction of complex molecules. omicsonline.orgresearchgate.net

The versatility of the quinazolinone core is further highlighted by the diverse biological activities exhibited by its derivatives. Researchers have extensively explored this scaffold, leading to the discovery of compounds with a wide spectrum of pharmacological properties. ymerdigital.comarabjchem.org The ability to readily introduce various substituents at different positions on the quinazolinone ring allows for the fine-tuning of a molecule's properties, a critical aspect of modern drug discovery and materials science. omicsonline.org In fact, the United States Food and Drug Administration (USFDA) has approved several quinazoline-based drugs for clinical use, a testament to the scaffold's therapeutic potential. arabjchem.org

6 Amino 1h Quinazolin 4 One: a Privileged Scaffold in Advanced Synthesis

Classical and Conventional Synthetic Routes to the Quinazolinone Core

The foundational methods for assembling the quinazolinone scaffold have been known for over a century and typically involve the cyclization of readily available precursors. These routes, while often requiring harsh conditions, remain relevant in many synthetic applications.

Cyclization Reactions Utilizing Anthranilic Acid Derivatives

The use of anthranilic acid and its derivatives is a cornerstone in quinazolinone synthesis. e3s-conferences.orggeneris-publishing.com A prevalent method involves the condensation of anthranilic acid with formamide. e3s-conferences.orgresearchgate.net This reaction is typically carried out by heating a mixture of the two reagents, often in a 1:4 molar ratio, at elevated temperatures, such as 130-150°C. e3s-conferences.orggeneris-publishing.com The reaction proceeds through the formation of an intermediate N-formylanthranilic acid, which then undergoes cyclization and dehydration to yield the quinazolin-4-one ring system. While yields can be moderate, optimization of reaction conditions, such as using Wood's alloy for heating at a controlled temperature of 130-135°C for two hours, has been reported to significantly improve the yield to as high as 96%. e3s-conferences.org

To introduce the 6-amino group, a common strategy involves the nitration of the pre-formed quinazolin-4-one ring, followed by reduction. For instance, 3(H)-quinazolin-4-one can be nitrated to yield 6-nitro-3(H)-quinazolin-4-one, which is then reduced using agents like tin(II) chloride dihydrate (SnCl₂·2H₂O) to afford 6-amino-3(H)-quinazolin-4-one. researchgate.net

Condensation Reactions with Formamide and Related Reagents

Formamide serves as a versatile reagent in quinazolinone synthesis, acting as both a reactant and a solvent. The Niementowski reaction, a classic example, involves heating anthranilic acid with an excess of formamide, leading to the formation of quinazolin-4-one through the cleavage of two water molecules. generis-publishing.com This one-pot condensation is a straightforward approach to the basic quinazolinone structure. researchgate.net The reaction conditions, such as temperature and duration, are critical parameters that influence the yield. For example, refluxing in solvents like ethanol (B145695) or dimethyl sulfoxide (B87167) at temperatures between 80–120°C for 6–12 hours are typical conditions.

Advanced and Catalytic Synthetic Approaches for this compound Derivatives

In recent years, the focus has shifted towards developing more efficient, selective, and environmentally benign synthetic methods. The use of transition metal catalysts and microwave technology has revolutionized the synthesis of quinazolinone derivatives, allowing for milder reaction conditions and greater functional group tolerance.

Palladium-Catalyzed Cross-Coupling and Amination Reactions

Palladium catalysis has emerged as a powerful tool for the construction of C-C and C-N bonds, and its application in quinazolinone synthesis is well-documented. nih.govnih.gov Palladium-catalyzed reactions offer an efficient route to a wide array of substituted quinazolinones. For instance, the coupling of 2-aminobenzamides with aryl halides can be achieved using a palladium catalyst, such as palladium(II) chloride (PdCl₂), in the presence of a ligand like 1,4-bis(diphenylphosphino)butane (B1266417) (dppp) and a base. nih.govsci-hub.se These reactions often require high temperatures, around 145°C, but provide access to a diverse range of 2-arylquinazolin-4(3H)-ones. nih.gov

Furthermore, palladium-catalyzed multicomponent reactions have been developed for the one-pot synthesis of quinazolinone derivatives. arabjchem.org One such approach involves the reaction of 2-aminobenzonitriles, aldehydes, and arylboronic acids, showcasing the versatility of palladium catalysis in generating molecular complexity from simple starting materials. arabjchem.org A one-pot synthesis of quinazoline (B50416) derivatives has also been achieved through the palladium-catalyzed N-arylation of amidines, followed by condensation with an aldehyde. mit.edu

Catalyst SystemReactantsConditionsProductYieldReference
Pd(OAc)₂ / Cs₂CO₃Carbodiimide, Amine, IsocyanideTolueneQuinazolino[3,2-a]quinazolines- nih.gov
PdCl₂ / DPPP / NaOtBu2-Aminobenzamide (B116534), Aryl HalideToluene, 145°C, 8hQuinazoline-4(3H)-onesModerate to Excellent nih.gov
Pd(TFA)₂ / bpy-Oxygen atmosphereQuinazolinones- sci-hub.se

Copper-Mediated Synthetic Strategies

Copper-based catalysts offer a more economical and sustainable alternative to palladium for the synthesis of quinazolinones. Copper-mediated reactions have been successfully employed for the synthesis of quinazolin-4(1H)-ones through tandem C(sp²)–H amination and annulation of benzamides and amidines. rsc.org This approach provides a novel and efficient route to the quinazolinone framework.

One-pot copper-mediated syntheses have also been developed, such as the reaction of 2-bromobenzoic acid and an aldehyde using aqueous ammonia (B1221849) as the nitrogen source. nih.gov This method is notable for the in situ generation of the amine and the formation of multiple C-N bonds in a single step, leading to good to excellent yields of quinazolinone derivatives. nih.govrsc.org Another copper-catalyzed approach involves the reaction of anthranilic acids and nitriles in a Ritter-type reaction followed by cyclization.

Catalyst SystemReactantsKey FeaturesProductYieldReference
Copper OxideSubstituted Anthranilamides, AldehydesCondensationQuinazolinone derivatives- nih.gov
Copper Catalyst2-Bromobenzoic acid, Aldehyde, aq. AmmoniaOne-pot, in situ amine generationQuinazolinone derivativesGood to Excellent nih.govrsc.org
Copper CatalystBenzamides, AmidinesTandem C(sp²)–H amination and annulationQuinazolin-4(1H)-ones- rsc.org

Microwave-Assisted Synthesis Protocols

Microwave irradiation has gained significant traction as a green chemistry tool for accelerating organic reactions. researchgate.netnih.gov In the context of quinazolinone synthesis, microwave-assisted protocols offer several advantages over conventional heating methods, including dramatically reduced reaction times, improved yields, and cleaner reaction profiles. researchgate.netnih.gov

For example, the synthesis of quinazolin-4(3H)-ones from the condensation of anthranilic amide with various aldehydes or ketones can be efficiently catalyzed by antimony(III) trichloride (B1173362) (SbCl₃) under microwave irradiation in solvent-free conditions. scispace.com This method is rapid, with reactions often completing within minutes, and provides high yields of the desired products. scispace.com Microwave-assisted synthesis has also been applied to the Niementowski condensation using formamide, significantly shortening the reaction time from hours to minutes. nih.gov Furthermore, the synthesis of novel polyheterocyclic compounds, such as 6-substituted quinazolino[4,3-b]quinazolin-8-ones, has been achieved rapidly and in high yields under solvent-free microwave conditions. nih.govresearchgate.net

Reaction TypeCatalyst/ReagentsConditionsAdvantagesReference
CondensationAnthranilic amide, Aldehydes/Ketones, SbCl₃Microwave, Solvent-freeRapid, High yields scispace.com
Niementowski CondensationAnthranilic acid, FormamideMicrowave (60 W, 150°C, 40 min)Reduced reaction time nih.gov
Cyclization2-(o-aminophenyl)-4(3H)-quinazolinone, Ortho-estersMicrowave, Solvent-freeShort reaction times, High yields nih.govresearchgate.net

Iron-Catalyzed and Metal-Free Oxidative Cyclization Methods

Modern synthetic chemistry has seen a surge in the development of environmentally benign and cost-effective catalytic systems. Iron, being an abundant and non-toxic metal, has emerged as a valuable catalyst in organic synthesis.

Iron-Catalyzed Oxidative Cyclization:

Iron-catalyzed oxidative cyclization provides a direct and efficient route to quinazolinone derivatives. One such method involves the oxidative coupling of indoline-2-ones with aminobenzamides. acs.orgrsc.orgrsc.org This reaction, facilitated by a simple iron salt under mild, ligand-free conditions, utilizes molecular oxygen from the air as the terminal oxidant. acs.org The process is characterized by a dual C-H functionalization, leading to the construction of complex molecular architectures. acs.org For instance, the reaction between 2-amino-N-arylbenzamides and various ketones in the presence of an iron catalyst can yield spiro[pyrrole-3,2′-quinazoline]carboxylates. rsc.orgrsc.org

Another notable iron-catalyzed approach is the oxidative cyclization of 2-amino styrenes with alcohols or methyl arenes. nih.gov In this process, the iron catalyst facilitates the in-situ oxidation of alcohols and methyl arenes to their corresponding aldehydes. These aldehydes then react with the 2-amino styrene (B11656) through a cascade of imine condensation, radical cyclization, and oxidative aromatization to furnish polysubstituted quinolines, a related class of N-heterocycles. nih.gov

Metal-Free Oxidative Cyclization:

In a bid to further enhance the sustainability of quinazolinone synthesis, several metal-free oxidative cyclization methods have been developed. These methods often rely on the use of readily available and less toxic reagents.

One innovative metal-free approach utilizes visible light to promote the oxidative cyclization of 2-aminobenzamides with aldehydes or ketones. uvic.ca This method is particularly attractive as it does not require an external oxidant or high temperatures, proceeding efficiently under ambient conditions. uvic.ca

Another strategy employs a combination of (diacetoxyiodo)benzene (B116549) and potassium persulfate (K₂S₂O₈) to achieve the oxidative cyclization of N-pyridylindoles, yielding fused quinazolinone derivatives. nih.gov This reaction is believed to proceed through a key 2-hydroxy-1-(pyridin-2-yl)indolin-3-one intermediate. nih.gov Similarly, ammonium (B1175870) persulfate ((NH₄)₂S₂O₈) can mediate the intramolecular oxidative cyclization of 2-aminobenzamides to construct fused polycyclic quinazolinones under mild conditions. chemistryviews.org The reaction is initiated by the thermolytic generation of sulfate (B86663) radical anions which oxidize the sp³ C-H bond alpha to the amide. chemistryviews.org

Furthermore, a dual amination of sp³ C-H bonds offers a novel metal-free pathway to quinazolinones. rsc.org In this method, the sp³ carbon in methylarenes or adjacent to a heteroatom in solvents like DMSO, DMF, or DMA acts as a one-carbon synthon. rsc.org

Method Catalyst/Reagent Key Features Reactants Products
Iron-Catalyzed Oxidative CouplingIron SaltMild conditions, uses air as oxidantIndoline-2-ones, AminobenzamidesSpiro N-heterocyclic oxindoles
Iron-Catalyzed Oxidative CyclizationIron Catalyst, di-t-butyl peroxideIn-situ aldehyde formation2-Amino styrenes, Alcohols/Methyl arenesPolysubstituted quinolines
Visible-Light Promoted Oxidative CyclizationVisible LightMetal-free, no external oxidant2-Aminobenzamides, Aldehydes/KetonesQuinazolinones
Persulfate-Mediated Oxidative Cyclization(Diacetoxyiodo)benzene, K₂S₂O₈ or (NH₄)₂S₂O₈Metal-free, mild conditionsN-Pyridylindoles or 2-AminobenzamidesFused Quinazolinones
Dual sp³ C-H AminationNoneMetal-free, one-carbon synthonMethylarenes/DMSO/DMF/DMA, AminesQuinazolinones

Green Chemistry Principles in Quinazolinone Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of quinazolinones to minimize environmental impact and enhance sustainability. openmedicinalchemistryjournal.com This involves the use of eco-friendly solvents, catalysts, and energy sources. openmedicinalchemistryjournal.combenthamscience.com

Microwave-Assisted Synthesis and Deep Eutectic Solvents:

Microwave irradiation has emerged as a powerful tool in green synthesis, often leading to shorter reaction times and higher yields. tandfonline.comresearchgate.net The synthesis of 3-substituted-quinazolin-4(3H)-ones can be achieved in a one-pot, one-step reaction of anthranilic acid, amines, and an orthoester under microwave irradiation. tandfonline.comresearchgate.net

The use of deep eutectic solvents (DESs), such as a mixture of choline (B1196258) chloride and urea, provides a green alternative to conventional volatile organic solvents. tandfonline.comresearchgate.net For instance, 2-methyl-3-substituted-quinazolin-4(3H)-one derivatives have been synthesized by reacting a benzoxazinone (B8607429) intermediate with various amines in a choline chloride:urea DES. tandfonline.comresearchgate.net

Solvent-Free and Alternative Catalysts:

Solvent-free reaction conditions represent another significant green approach. The synthesis of benzimidazo-quinazolinones has been accomplished through a multicomponent reaction of aromatic aldehydes, 2-aminobenzimidazole, and dimedone using reusable sulfonic acid functionalized nanoporous silica (B1680970) (SBA-Pr-SO₃H) as a solid acid catalyst under solvent-free conditions. openmedicinalchemistryjournal.com Alum (KAl(SO₄)₂·12H₂O) has also been employed as a green catalyst for the cyclo-condensation of amines, isatins, and isatoic anhydride to produce substituted quinazoline-(3'H)-diones. openmedicinalchemistryjournal.com

Electrosynthesis:

Electrochemical methods offer a sustainable route to quinazolinone derivatives. The cathodic synthesis of 1-hydroxy- and 1-oxy-quinazolin-4-ones from nitro precursors can be achieved using inexpensive and reusable carbon-based electrodes in an undivided electrochemical setup. rsc.org This method uses sulfuric acid as both a supporting electrolyte and a catalyst for cyclization, demonstrating broad applicability with high yields. rsc.org

Green Chemistry Approach Key Features Example Reaction
Microwave-Assisted SynthesisRapid heating, shorter reaction timesOne-pot synthesis of 3-substituted-quinazolin-4(3H)-ones from anthranilic acid, amines, and orthoester. tandfonline.comresearchgate.net
Deep Eutectic Solvents (DES)Biodegradable, low-cost solventsSynthesis of 2-methyl-3-substituted-quinazolin-4(3H)-ones using choline chloride:urea DES. tandfonline.comresearchgate.net
Solvent-Free SynthesisReduced waste, simplified workupMulticomponent reaction using a reusable solid acid catalyst (SBA-Pr-SO₃H). openmedicinalchemistryjournal.com
Green CatalystsRecyclable, non-toxic catalystsUse of alum (KAl(SO₄)₂·12H₂O) in cyclo-condensation reactions. openmedicinalchemistryjournal.com
ElectrosynthesisAvoids chemical oxidants/reductantsCathodic synthesis of 1-hydroxy-quinazolin-4-ones from nitro precursors. rsc.org

Multi-Component Reactions for Quinazolinone Scaffold Assembly

Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from three or more starting materials in a single step. openmedicinalchemistryjournal.com This approach aligns with the principles of green chemistry by minimizing waste and improving atom economy. openmedicinalchemistryjournal.com

Several MCRs have been developed for the synthesis of the quinazolinone scaffold. A three-component reaction of isatoic anhydride, an amine or ammonium salt, and an aromatic aldehyde can yield 2,3-dihydroquinazolin-4(1H)-ones or quinazolin-4(3H)-ones, depending on the reaction conditions and catalysts used. researchgate.netresearchgate.net Catalysts such as ceric ammonium nitrate, CuO nanoparticles, and Bi(NO₃)₃·5H₂O have been successfully employed in these transformations. researchgate.net

A particularly efficient one-pot, three-component assembly for the synthesis of diversely substituted 3,4-dihydroquinazolines and quinazolin-4(3H)-ones involves the reaction of arenediazonium salts, nitriles, and bifunctional aniline (B41778) derivatives. acs.org This domino reaction proceeds through the formation of an N-arylnitrilium intermediate, followed by sequential nucleophilic addition and cyclization reactions. acs.org

Ionic liquids can also serve as both the solvent and catalyst in MCRs for quinazolinone synthesis. For example, 2,3-dihydroquinazolin-4(1H)-ones can be prepared through the reaction of 2-aminobenzothiazole, isatoic anhydride, and various aldehydes in the presence of an ionic liquid. openmedicinalchemistryjournal.com

Strategic Synthesis of Substituted this compound Analogs

The synthesis of specifically substituted this compound analogs often requires multi-step sequences involving the strategic introduction and transformation of functional groups.

Preparation of Nitro-Quinazolinone Precursors and Subsequent Reduction

A common and effective strategy for introducing an amino group at the 6-position of the quinazolinone ring involves the use of a nitro group as a precursor. The synthesis typically starts with a commercially available or readily prepared 6-nitroquinazolinone derivative.

For example, 6-amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one was synthesized from 7-fluoro-6-nitroquinazolin-4(3H)-one. mdpi.com The first step involves a nucleophilic aromatic substitution reaction, followed by the reduction of the nitro group to an amine. mdpi.com The reduction is commonly achieved using reagents such as iron powder in the presence of ammonium chloride or through catalytic hydrogenation with catalysts like palladium on carbon (Pd/C). mdpi.com

Similarly, the synthesis of varlitinib, a complex pharmaceutical agent, involves the preparation of a 6-nitro-4-substituted amino quinazoline derivative as a key intermediate. google.com This intermediate is then subjected to a reduction step to furnish the corresponding 6-amino derivative. google.com The reduction of 2-(4-nitrophenyl)quinazoline-4(3H)-one to 2-(4-aminophenyl)quinazoline-4(3H)-one can be carried out using sodium dithionite. arabjchem.org

Starting Material Reaction Sequence Reducing Agent Product Reference
7-Fluoro-6-nitroquinazolin-4(3H)-one1. Nucleophilic Aromatic Substitution 2. Nitro Group ReductionIron powder, NH₄Cl6-Amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one mdpi.com
2-Amino-5-nitrobenzonitrile1. Dimroth Rearrangement 2. Nitro Group ReductionIron powder6-Amino-4-[4-(thiazole-2-yl)methoxy-3-chlorophenyl]aminoquinazoline google.com
2-(4-Nitrophenyl)quinazoline-4(3H)-oneNitro Group ReductionSodium dithionite2-(4-Aminophenyl)quinazoline-4(3H)-one arabjchem.org

Introduction of Halogenated Intermediates for Further Derivatization

The introduction of halogen atoms onto the quinazolinone scaffold provides a versatile handle for further functionalization through various cross-coupling reactions. nih.gov This strategy allows for the synthesis of a wide array of substituted analogs.

Direct halogenation of the quinazolinone ring is a common method. For instance, 3-amino-2-methylquinazolin-4(3H)-one can be treated with iodine monochloride or bromine in acetic acid to yield the corresponding 6-iodo or 6-bromo derivatives in high yields. semanticscholar.org These halogenated intermediates can then be used in subsequent reactions, such as the preparation of Schiff bases by condensation with substituted aryl aldehydes. semanticscholar.org

A multi-step synthesis of 2,6-disubstituted (3H)-quinazolin-4-ones starts with the acylation of 6-bromoanthranilic acid. nih.gov The resulting 6-bromo-(3H)-quinazolin-4-one intermediate can then undergo palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions to introduce various substituents at the 6-position. nih.gov

Halogenated quinazolinones are also key intermediates in the synthesis of kinase inhibitors. For example, C-5 alkyl/aryl substituted quinazolinone-based compounds can be prepared starting from a C-5 bromo-quinazolinone derivative via Sonogashira cross-coupling reactions. nih.gov

Halogenated Intermediate Subsequent Reaction Catalyst/Reagents Product Type
6-Iodo/Bromo-3-amino-2-methylquinazolin-4(3H)-oneCondensation with aryl aldehydesAcetic acidSchiff bases
6-Bromo-(3H)-quinazolin-4-oneSuzuki-Miyaura or Buchwald-Hartwig couplingPd(dppf)Cl₂, K₂CO₃ or Pd₂(dba)₃, DavePhos, K₃PO₄2,6-Disubstituted (3H)-quinazolin-4-ones
C-5 Bromo-quinazolinoneSonogashira cross-couplingPd/PᵗBu₃C-5 Alkyl/Aryl substituted quinazolinones
2-Chloro-5-iodo-6,7-dimethoxyquinazolin-4-amineNegishi cross-couplingPd(OAc)₂, PPh₃Polysubstituted quinazolines
2-Aryl-6,8-dibromo-2,3-dihydroquinazolin-4(1H)-oneSuzuki cross-couplingPd catalyst2,6,8-Triarylquinazolin-4(3H)-ones

Chemical Reactivity and Derivatization Strategies of 6 Amino 1h Quinazolin 4 One

Electrophilic and Nucleophilic Substitution Reactions on the Quinazolinone Ring System

The quinazolinone ring system can undergo both electrophilic and nucleophilic substitution reactions, with the position of substitution being influenced by the existing substituents.

Nucleophilic Aromatic Substitution (SNAr): The pyrimidine (B1678525) ring of the quinazolinone system is electron-deficient and can be susceptible to nucleophilic attack, particularly when substituted with good leaving groups. While direct nucleophilic substitution on the unsubstituted quinazolinone ring is challenging, the introduction of a leaving group, such as a halogen, at positions 2 or 4 facilitates SNAr reactions. For instance, 2,4-dichloroquinazoline (B46505) precursors consistently undergo regioselective substitution at the 4-position with various nucleophiles like anilines, benzylamines, and aliphatic amines. nih.govresearchgate.net This regioselectivity is attributed to the higher LUMO coefficient at the C4 position, making it more susceptible to nucleophilic attack. researchgate.net The reaction of 7-fluoro-6-nitroquinazolin-4(3H)-one with a thiol proceeds via nucleophilic aromatic substitution of the fluorine atom. mdpi.com

Table 1: Examples of Substitution Reactions on the Quinazolinone Ring
Reaction TypeReagents and ConditionsPosition of SubstitutionProduct Type
NitrationHNO₃/H₂SO₄66-Nitro-1H-quinazolin-4-one
Nucleophilic Aromatic Substitution2,4-dichloroquinazoline + Amine, iPr₂NEt, Ethanol (B145695), 78°C42-Chloro-4-aminoquinazoline
Nucleophilic Aromatic Substitution7-fluoro-6-nitroquinazolin-4(3H)-one + Thiol77-Thioether-6-nitroquinazolin-4(3H)-one

Functional Group Transformations of the 6-Amino Moiety

The 6-amino group is a key site for derivatization, allowing for the introduction of a wide array of functional groups that can modulate the compound's physicochemical properties and biological activity.

Acylation: The primary amino group at the 6-position readily undergoes acylation with various acylating agents such as acid chlorides and anhydrides to form the corresponding amides. For example, the acylation of anthranilic acid (a precursor to quinazolinones) with chloroacetyl chloride is a key step in the synthesis of certain quinazolin-4-one analogues. nih.gov Derivatization reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) are specifically designed to react with primary amines to form stable derivatives for analytical purposes. nih.gov

Alkylation: The nucleophilic nature of the 6-amino group also allows for alkylation reactions. However, controlling the degree of alkylation (mono- vs. di-alkylation) can be challenging. Reductive amination is a common strategy to achieve controlled mono-alkylation. The amino group can also be involved in more complex reactions, such as the formation of heterocyclic rings.

Table 2: Acylation and Alkylation Reactions of the 6-Amino Group
Reaction TypeReagentFunctional Group IntroducedProduct Type
AcylationAcetyl chlorideAcetyl6-Acetamido-1H-quinazolin-4-one
Acylation6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC)Aminoquinolyl carbamateAQC-derivatized 6-amino-1H-quinazolin-4-one
AlkylationBenzyl (B1604629) bromideBenzyl6-(Benzylamino)-1H-quinazolin-4-one

Redox Chemistry of the Quinazolinone Scaffold

The quinazolinone ring system can participate in both oxidation and reduction reactions, leading to the formation of various derivatives.

The quinazolinone ring itself is relatively stable to oxidation. nih.gov However, reactions involving the formation of the quinazolinone ring often proceed through an oxidative cyclization mechanism. For instance, the synthesis of quinazolin-4(3H)-ones can be achieved through the oxidative coupling of 2-aminobenzamides with various substrates like styrenes, where an in-situ generated aldehyde undergoes condensation followed by cyclization and oxidation. mdpi.com Another method involves the use of hydrogen peroxide as a green oxidant for the synthesis of quinazolin-4(3H)-ones from 2-amino benzamides and dimethyl sulfoxide (B87167) (DMSO) as a carbon source. acs.org

The reduction of the C2-N3 double bond in the quinazolinone ring leads to the formation of 2,3-dihydroquinazolin-4(1H)-one derivatives. The synthesis of these dihydro-analogs typically involves the condensation of anthranilic acid derivatives with aldehydes or ketones, often catalyzed by acids. mdpi.com For example, the reaction of 2-aminobenzamide (B116534) with an appropriate aldehyde or ketone can yield the corresponding 2,3-disubstituted-2,3-dihydroquinazolin-4(1H)-one. The nitro group at the 6-position of a quinazolinone can be selectively reduced to an amino group using reagents like iron in acetic acid, as demonstrated in the synthesis of 6-amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one. mdpi.com

Table 3: Redox Reactions of the Quinazolinone Scaffold
Reaction TypeReagents and ConditionsKey TransformationProduct Type
Oxidation (Synthesis)2-Aminobenzamide, Styrene (B11656), TBHPOxidative cyclization2-Substituted-1H-quinazolin-4-one
Oxidation (Synthesis)2-Amino benzamide, DMSO, H₂O₂Oxidative cyclization1H-Quinazolin-4-one
Reduction of Nitro Group6-Nitroquinazolin-4(3H)-one, Fe/CH₃COOHNO₂ to NH₂This compound
Reduction of Quinazolinone Ring2-Aminobenzamide, Aldehyde/Ketone, Acid catalystFormation of dihydro-ring2,3-Dihydroquinazolin-4(1H)-one

Bioisosteric Replacements within the this compound Structure

Bioisosteric replacement is a strategy used in medicinal chemistry to modify a lead compound by replacing a functional group with another group that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic parameters. cambridgemedchemconsulting.comnih.gov

For the this compound scaffold, several bioisosteric replacements can be considered:

Amino Group Bioisosteres: The 6-amino group, a hydrogen bond donor, can be replaced by other groups with similar hydrogen bonding capabilities. Common bioisosteres for an amino group include a hydroxyl group (-OH) or a methylamino group (-NHCH₃). The interchange of hydroxyl and amino groups is a frequent bioisosteric replacement as they have similar steric sizes and can both act as hydrogen bond donors or acceptors.

Ring Bioisosteres: The benzene (B151609) ring of the quinazolinone can be replaced with various heterocyclic rings such as pyridine, thiophene, or pyrazole (B372694). cambridgemedchemconsulting.com This can alter the electronic properties, solubility, and metabolic stability of the molecule.

Carbonyl Group Bioisosteres: The carbonyl group at the 4-position can be replaced with a thiocarbonyl group (thione) to investigate the importance of this hydrogen bond acceptor.

These modifications are crucial for fine-tuning the electronic and steric properties of the molecule to achieve optimal interaction with its biological target.

Table 4: Potential Bioisosteric Replacements for this compound
Original GroupPositionBioisosteric ReplacementRationale
Amino (-NH₂)6Hydroxyl (-OH)Similar size, hydrogen bonding properties
Amino (-NH₂)6Methylamino (-NHCH₃)Modulates basicity and lipophilicity
Benzene Ring-Pyridine RingIntroduces a nitrogen atom, alters polarity
Carbonyl (C=O)4Thiocarbonyl (C=S)Modifies hydrogen bonding and reactivity

Chemo- and Regioselectivity in Derivatization Processes

The derivatization of this compound presents a complex challenge due to the presence of multiple nucleophilic centers: the exocyclic amino group at the C6 position, and the endocyclic nitrogen atoms at the N1 and N3 positions. The selective functionalization of these sites is crucial for the development of novel quinazolinone-based compounds with specific biological activities. The chemo- and regioselectivity of derivatization processes, such as acylation and alkylation, are highly dependent on the reaction conditions, the nature of the electrophile, and the inherent reactivity of the different nitrogen atoms.

Acylation Reactions

Acylation of this compound has been shown to proceed with high chemoselectivity at the exocyclic 6-amino group. This selectivity is attributed to the higher nucleophilicity of the primary aromatic amine compared to the endocyclic nitrogen atoms, which are part of an amide-like system and thus less reactive.

Research by Ziyadullaev and colleagues has demonstrated the straightforward acylation of 6-amino-3(H)-quinazolin-4-one with acetic and propionic acids. researchgate.netorganic-chemistry.org The reactions result in the formation of the corresponding N-acyl derivatives, N-(4-Oxo-3(H)-quinazolin-6-yl)acetamide and N-(4-oxo-3(H)-quinazolin-6-yl)-propionamide, respectively. The proposed mechanism involves the nucleophilic attack of the 6-amino group on the carbonyl carbon of the carboxylic acid. organic-chemistry.org This selective acylation highlights the preferential reactivity of the exocyclic amino group under these conditions.

Acylating AgentReaction ConditionsProductSelectivityReference
Acetic acidNot specifiedN-(4-Oxo-3(H)-quinazolin-6-yl)acetamideSelective for 6-amino group organic-chemistry.org
Propionic acidNot specifiedN-(4-oxo-3(H)-quinazolin-6-yl)-propionamideSelective for 6-amino group organic-chemistry.org

Alkylation Reactions

The regioselectivity of alkylation on the this compound scaffold is more complex and less definitively documented in the literature compared to acylation. Studies on the alkylation of the parent quinazolin-4-one ring system, lacking the 6-amino substituent, have shown a general preference for N3-alkylation under various conditions. juniperpublishers.comresearchgate.net This is attributed to the higher acidity of the N3 proton and the thermodynamic stability of the resulting N3-alkylated product.

However, the presence of the 6-amino group introduces a competing nucleophilic site. While direct comparative studies on the alkylation of this compound are scarce, synthetic strategies employed in the literature provide indirect evidence of regioselectivity. For instance, the synthesis of N-substituted 6-aminoquinazoline derivatives often proceeds through multi-step sequences that avoid direct alkylation of the this compound core. One common strategy involves the introduction of the 6-amino group late in the synthetic route, for example, by reduction of a 6-nitro derivative, followed by functionalization of other positions. nih.govmdpi.com

Another approach to achieve selective N-alkylation at the 6-position is through reductive amination. This method involves the reaction of the 6-amino group with an aldehyde or ketone to form an intermediate imine, which is then reduced in situ to the corresponding secondary or tertiary amine. This process is inherently selective for the primary amino group. While specific examples starting directly from this compound are not extensively detailed in the reviewed literature, this method is a standard and predictable way to achieve selective N-alkylation of primary aromatic amines in the presence of other nucleophilic groups.

The synthesis of N-substituted 6-aminoquinazoline derivatives has been reported, though often as part of broader studies on their biological activities, without a detailed investigation into the regioselectivity of the alkylation step itself. For example, a series of 4-anilino-6-aminoquinazoline derivatives were synthesized where the 6-amino group was reductively alkylated. nih.gov

The challenge in achieving selective alkylation underscores the importance of carefully choosing reaction conditions and, in many cases, employing protecting group strategies to block more reactive sites while derivatizing the desired position. The differential reactivity of the N1, N3, and 6-amino positions allows for the potential development of orthogonal protection strategies to achieve specific derivatization patterns.

Alkylation MethodGeneral SubstrateTypical ProductInferred Selectivity for this compoundReference
Direct AlkylationQuinazolin-4-oneN3-alkylated quinazolin-4-oneCompetition between N3 and 6-amino group is expected. N3-alkylation is likely a significant pathway. juniperpublishers.comresearchgate.net
Reductive AminationAromatic aminesN-alkylated aromatic aminesHighly selective for the 6-amino group. nih.gov

Advanced Spectroscopic and Structural Elucidation of 6 Amino 1h Quinazolin 4 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular framework of organic compounds. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For 6-amino-1H-quinazolin-4-one, the spectrum reveals distinct signals corresponding to each proton in the molecule.

In a typical ¹H NMR spectrum recorded in DMSO-d₆, the protons of the amino group (-NH₂) at the C6 position appear as a singlet around δ 5.60 ppm. chemicalbook.com The protons of the quinazolinone ring system exhibit characteristic shifts and coupling patterns. The proton at the C2 position (H2) resonates as a singlet at approximately δ 7.74 ppm. The aromatic protons on the benzene (B151609) ring show a more complex pattern due to spin-spin coupling: a doublet of doublets for H7 at δ 7.05 ppm, a doublet for H5 at δ 7.16 ppm, and another doublet for H8 at δ 7.36 ppm. The labile proton of the amide group (-NH) at the N1 position is typically observed as a broad singlet at a downfield chemical shift, around δ 11.80 ppm. chemicalbook.com

For substituted derivatives, such as 6-amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one, additional signals corresponding to the substituent groups are observed. For instance, the methylene (B1212753) protons (-CH₂) of the benzyl (B1604629) group appear as a singlet at δ 4.22 ppm, while the methoxy (B1213986) group (-OCH₃) protons resonate as a singlet at δ 3.72 ppm. mdpi.com

Table 1: Representative ¹H NMR Chemical Shifts (δ) for this compound and a Derivative in DMSO-d₆

Proton AssignmentThis compound chemicalbook.com6-amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one mdpi.com
-NH (Amide)11.80 (s, 1H)11.80 (s, 1H)
H27.74 (s, 1H)7.76 (d, 1H)
H57.16 (d, 1H)7.41 (s, 1H)
H77.05 (dd, 1H)-
H87.36 (d, 1H)-
-NH₂ (Amino)5.60 (s, 2H)5.53 (s, 2H)
Benzyl -CH₂--4.22 (s, 2H)
Methoxy -OCH₃-3.72 (s, 3H)
Methoxybenzyl Aromatic H-7.32 - 7.27 (m, 3H), 6.86 (d, 2H)

s = singlet, d = doublet, dd = doublet of doublets, m = multiplet

¹³C NMR spectroscopy complements ¹H NMR by providing a spectrum of the carbon backbone of the molecule. Each unique carbon atom in a distinct chemical environment gives rise to a separate signal. The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment, with carbons attached to electronegative atoms like oxygen and nitrogen appearing at higher chemical shifts (downfield).

For derivatives of this compound, the carbonyl carbon (C4) of the quinazolinone ring is characteristically found at a significant downfield shift, often above δ 160 ppm. mdpi.com The other quaternary carbons and CH carbons of the heterocyclic and aromatic rings resonate in the range of approximately δ 106 to δ 159 ppm. mdpi.com For example, in 6-amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one, the signals are assigned as follows: δ = 160.4 (C4), 158.4, 145.6, 141.1, 139.9, 130.1, 128.8, 128.6, 127.2, 121.7, 113.8, 106.7. mdpi.com The carbons of the substituent groups, such as the methoxy carbon, appear at higher fields (e.g., δ 55.0 ppm). mdpi.com

Table 2: Representative ¹³C NMR Chemical Shifts (δ) for a this compound Derivative

CompoundKey Carbon Signals (ppm)
6-amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one mdpi.comQuinazolinone Core: 160.4 (C=O), 145.6, 141.1, 139.9, 128.8, 121.7, 106.7 Substituent Carbons: 158.4, 130.1, 128.6, 127.2, 113.8 (methoxybenzyl group); 55.0 (-OCH₃); 35.5 (-SCH₂-)

Mass Spectrometry Techniques for Molecular Formula Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and confirming its elemental composition.

HRMS provides highly accurate mass measurements, typically to four or more decimal places. This precision allows for the unambiguous determination of a compound's molecular formula by distinguishing between compounds that have the same nominal mass but different elemental compositions.

For instance, the molecular formula of 6-amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one was confirmed by HRMS using electrospray ionization (ESI). The calculated mass for the protonated molecule [M+H]⁺, [C₁₆H₁₆N₃O₂S]⁺, is 314.0958. The observed mass was 314.0958, corresponding to a mass error of 0 ppm, which unequivocally confirms the expected atomic composition. mdpi.com This level of accuracy is essential for validating the identity of newly synthesized compounds.

Vibrational Spectroscopy for Functional Group Identification (e.g., Infrared Spectroscopy)

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different functional groups absorb at characteristic frequencies, making IR spectroscopy an excellent method for identifying the types of bonds and functional groups present in a molecule.

In the IR spectrum of a quinazolinone derivative, characteristic absorption bands are observed. For a related compound, 2-hydrazinylquinazolin-4(3H)-one, the spectrum shows strong absorptions corresponding to N-H stretching vibrations from the amine and amide groups in the region of 3187-3431 cm⁻¹. mdpi.com A sharp, strong peak for the carbonyl (C=O) group of the amide is typically observed around 1674 cm⁻¹. mdpi.com The C=N bond of the quinazoline (B50416) ring shows an absorption near 1601 cm⁻¹, and aromatic C-H stretching is observed just above 3000 cm⁻¹ (e.g., 3036 cm⁻¹). mdpi.com

Table 3: Typical Infrared Absorption Frequencies for Functional Groups in Quinazolin-4-one Derivatives

Functional GroupVibrational ModeCharacteristic Wavenumber (cm⁻¹)
Amine/Amide (N-H)Stretching3100 - 3500
Aromatic C-HStretching3000 - 3100
Carbonyl (C=O)Stretching1670 - 1680
Imine (C=N)Stretching1600 - 1620

X-ray Crystallography for Three-Dimensional Structural Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed model of the molecular structure, including bond lengths, bond angles, and intermolecular interactions, can be generated.

The crystal structure of 6-aminoquinazolin-4(3H)-one has been determined by single-crystal X-ray analysis. iucr.orgnih.gov The analysis reveals that in the solid state, the molecules form hydrogen-bonded dimers through N—H···O interactions between the amide groups of two neighboring molecules. iucr.orgnih.govnih.gov These dimers are further connected into a three-dimensional network by additional intermolecular interactions, including N—H···N and C—H···O hydrogen bonds. iucr.orgnih.gov This extensive hydrogen bonding network contributes to the compound's physical properties, such as its high melting point. iucr.org The quinazoline ring system itself is nearly planar. iucr.org

Table 4: Selected Bond Lengths for 6-Aminoquinazolin-4(3H)-one from X-ray Crystallography iucr.org

BondBond Length (Å)
O1—C41.238 (2)
N1—C21.314 (3)
N1—C8A1.385 (2)
N3—C21.365 (3)
N3—C41.381 (2)
C4—C4A1.462 (3)
C5—C61.383 (3)
C6—N91.389 (3)
C6—C71.412 (3)

Determination of Quinazolinone Core Geometry

The molecular structure of this compound has been elucidated through single-crystal X-ray analysis. nih.govnih.gov The analysis reveals that the core quinazolinone ring system is nearly planar. iucr.org The asymmetric unit in the crystal structure contains two independent molecules of this compound, indicating slight conformational differences in the crystalline environment. iucr.org

The geometry of the heterocyclic ring system, including specific bond lengths and angles, has been precisely measured. These parameters are consistent with the expected hybridizations of the constituent atoms and are in good agreement with those of related quinazolinone structures. iucr.org The planarity of the fused ring system is a key structural feature.

Below is a table summarizing selected geometric parameters for the two independent molecules (A and B) of this compound in the crystal structure.

Selected Bond Lengths (Å) for this compound
BondMolecule A Length (Å)Molecule B Length (Å)
O1—C41.2381.243
N1—C21.3711.373
N1—C8A1.3801.377
N3—C21.3141.314
N3—C41.3801.379
N9—C61.3911.393
C4—C4A1.4641.465
C5—C61.3831.385

Analysis of Intermolecular Interactions (e.g., Hydrogen-Bonding Networks)

In the solid state, the spatial arrangement of this compound molecules is dictated by a network of intermolecular forces, primarily hydrogen bonds. nih.gov The crystal structure reveals a sophisticated three-dimensional network built upon specific and directional interactions. nih.gov

A primary structural motif involves the formation of hydrogen-bonded dimers. nih.goviucr.org These dimers are created through N—H···O interactions between pairs of quinazolinone molecules. nih.gov This interaction links the molecules into a stable, centrosymmetric arrangement.

The hydrogen-bond geometry has been characterized with precise measurements of donor-hydrogen (D–H), hydrogen-acceptor (H···A), and donor-acceptor (D···A) distances, as well as the D–H···A angle, which confirms the strength and directionality of these interactions.

Hydrogen-Bond Geometry (Å, °) for this compound
D—H···AD—H (Å)H···A (Å)D···A (Å)D—H···A (°)
N1—H1···O10.862.012.863171
N9—H9A···N30.862.413.245163
N9—H9B···O10.862.543.329153
C2—H2···O10.932.543.333144
C7—H7···O10.932.593.411148

Computational Chemistry and Molecular Modeling Studies of 6 Amino 1h Quinazolin 4 One

Quantum Chemical Calculations for Electronic Structure Analysis (e.g., Frontier Molecular Orbital Theory)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic properties of molecules like 6-amino-1H-quinazolin-4-one. A key aspect of this analysis is the application of Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scirp.orgyoutube.com The energies and distributions of these orbitals are crucial in predicting a molecule's reactivity and its ability to interact with biological targets. scirp.org

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can accept electrons. The energy gap between the HOMO and LUMO (ELUMO - EHOMO) is a significant indicator of molecular stability and reactivity. A smaller energy gap suggests higher reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. irjweb.com

For quinazoline (B50416) derivatives, DFT studies have been employed to calculate various quantum chemical parameters, including the energies of the HOMO and LUMO, the energy gap, dipole moment, and molecular electrostatic potential (MEP). These calculations help in identifying the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), thereby predicting potential sites of interaction with receptor molecules. For instance, in related quinazolinone derivatives, the oxygen and nitrogen atoms are often identified as nucleophilic centers, while the aromatic rings can engage in various non-covalent interactions. rsc.org

Table 1: Representative Quantum Chemical Parameters for Quinazoline Derivatives (Illustrative)

ParameterValueSignificance
EHOMO (eV)-6.5 to -5.5Electron-donating ability
ELUMO (eV)-2.0 to -1.0Electron-accepting ability
Energy Gap (ΔE) (eV)4.0 to 5.0Chemical reactivity and stability
Dipole Moment (Debye)2.0 to 4.0Polarity and solubility

Note: The values in this table are illustrative and based on general findings for quinazoline derivatives. Specific values for this compound would require dedicated DFT calculations.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as an enzyme or a protein. This method is extensively used to understand the binding mechanisms of quinazoline derivatives, including those related to this compound, with various therapeutic targets.

Molecular docking studies have been instrumental in elucidating the binding modes of quinazoline-based inhibitors with several key enzymes implicated in cancer and other diseases.

Kinases: The quinazoline scaffold is a well-established pharmacophore for kinase inhibitors. nih.govmdpi.com Docking studies of quinazoline derivatives with the ATP-binding site of kinases like Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinase 2 (CDK2), and HER2 have revealed crucial interactions. tandfonline.comnih.gov Typically, the quinazoline core forms hydrogen bonds with key amino acid residues in the hinge region of the kinase domain, while substituents on the quinazoline ring can form additional interactions with other parts of the active site, contributing to binding affinity and selectivity. tandfonline.comnih.gov For instance, the nitrogen atoms of the quinazoline ring often act as hydrogen bond acceptors. tandfonline.com

Dihydrofolate Reductase (DHFR): Quinazoline derivatives have been investigated as inhibitors of DHFR, an enzyme crucial for nucleotide synthesis. researchgate.netsemanticscholar.orgresearchgate.net Docking simulations have shown that these compounds can occupy the same binding pocket as the natural substrate, folic acid, and the known inhibitor, methotrexate. researchgate.net The interactions often involve hydrogen bonding with key residues such as Asp27 and Ser59, as well as hydrophobic interactions within the active site. researchgate.net

Thymidylate Synthase (TS): TS is another important target in cancer chemotherapy, and quinazoline-based antifolates have been designed as its inhibitors. nih.gov Molecular docking has been used to predict the binding conformations of these inhibitors within the TS active site, highlighting interactions with residues like Arg50 and Tyr261. nih.gov

Molecular docking programs calculate a scoring function to estimate the binding affinity of a ligand to its target. This score, often expressed as a binding energy (e.g., in kcal/mol), helps in ranking different compounds and predicting their potential potency. The docking results also provide detailed information about the ligand's conformation upon binding, including the orientation of its functional groups and the specific interactions it forms with the receptor. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking. tandfonline.com

Table 2: Representative Docking Scores and Key Interactions of Quinazoline Derivatives with Target Enzymes (Illustrative)

Target EnzymeDocking Score (kcal/mol)Key Interacting ResiduesType of Interaction
EGFR Kinase-8.0 to -10.0Met793, Thr790Hydrogen Bonding
DHFR-7.0 to -9.0Asp27, Ser59Hydrogen Bonding, Hydrophobic
Thymidylate Synthase-7.5 to -9.5Arg50, Tyr261Hydrogen Bonding, Pi-Pi Stacking

Note: The data in this table is illustrative and based on studies of various quinazoline derivatives. The specific interactions and binding affinities for this compound would depend on the specific target and the docking protocol used.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability

While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. MD simulations are crucial for assessing the stability of the ligand-receptor complex and understanding the conformational changes that may occur upon binding. nih.gov

Advanced Computational Methods for Mechanistic Insights (e.g., MM/PBSA Calculations)

To gain deeper quantitative insights into the binding energetics, advanced computational methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are employed. frontiersin.orgresearchgate.netchemisgroup.usnih.gov These methods calculate the binding free energy of a ligand to a protein by combining molecular mechanics energy calculations with continuum solvation models. nih.gov

Mechanistic Investigations of 6 Amino 1h Quinazolin 4 One Derivatives in Biological Systems in Vitro Studies

Enzyme Inhibition and Modulation Studies

Derivatives of 6-amino-1H-quinazolin-4-one have been shown to interact with and modulate the activity of various enzymes that are critical in pathological processes, particularly in cancer. These interactions are fundamental to their therapeutic potential.

Kinase Inhibition Profiles

The quinazoline (B50416) core is a well-established pharmacophore for kinase inhibition, and derivatives of this compound are no exception. They have been found to target a range of kinases involved in cell signaling pathways that regulate cell proliferation, survival, and differentiation.

One notable area of investigation is the simultaneous inhibition of multiple kinases. For instance, a series of 6-(2-amino-1H-benzo[d]imidazol-6-yl)-quinazolin-4(3H)-one derivatives has been developed as multi-targeted inhibitors of Aurora A , Phosphatidylinositol 3-kinase alpha (PI3Kα) , and Bromodomain-containing protein 4 (BRD4) . nih.gov One of the most potent compounds in this series, compound 9a , demonstrated marked inhibition of both Aurora A and PI3Kα with IC50 values of 10.19 nM and 13.12 nM, respectively. nih.gov This multi-targeted approach is a promising strategy in cancer therapy to overcome resistance mechanisms. nih.gov

Derivatives of 4-aminoquinazoline have also shown potent inhibitory activity against the Epidermal Growth Factor Receptor (EGFR) , a key target in cancer therapy. nih.govnih.govnih.gov For example, compound 6d , a quinazolin-4(3H)-one derivative, potently inhibited EGFR with an IC50 value of 0.069 µM, which is comparable to the known EGFR inhibitor erlotinib (B232) (IC50 = 0.045 µM). nih.gov Other quinazolin-4(3H)-one derivatives, such as 2h , 2i , 3h , and 3i , also exhibited excellent EGFR inhibitory activity with IC50 values of 0.102 µM, 0.097 µM, 0.128 µM, and 0.181 µM, respectively. nih.gov

The inhibitory potential of quinazolinone derivatives extends to Nitric Oxide Synthase (NOS) . A study of various quinazolinone, quinazolinthione, and quinazolinimine skeletons revealed their ability to inhibit both inducible NOS (iNOS) and neuronal NOS (nNOS). nih.gov Generally, these compounds were more effective as iNOS inhibitors, with the quinazolinone 11e being the most active and selective iNOS/nNOS inhibitor among the tested compounds. nih.gov

Furthermore, certain quinazolinone derivatives have been investigated as inhibitors of Phosphodiesterase 4 (PDE4) . In a study aimed at developing treatments for asthma, a novel series of quinazolinone derivatives was synthesized and tested for their inhibitory activity against PDE4B. researchgate.net Compound 6d from this series showed promising inhibitory activity comparable to the well-known PDE4 inhibitor, Rolipram. researchgate.net

Inhibition of Various Kinases by this compound Derivatives
CompoundTarget KinaseIC50 Value
9aAurora A10.19 nM
9aPI3Kα13.12 nM
6dEGFR0.069 µM
2hEGFR0.102 µM
2iEGFR0.097 µM
3hEGFR0.128 µM
3iEGFR0.181 µM
11eiNOSData not specified
6d (PDE4 study)PDE4BComparable to Rolipram

Specific Target Enzyme Inhibition

Beyond kinases, derivatives of the quinazoline scaffold have been shown to inhibit other crucial enzymes involved in cellular metabolism. One such enzyme is Thymidylate Synthase (TS) , a key enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), which is essential for DNA synthesis and repair. Folate-like thymidylate synthase inhibitors with a benzoquinazoline moiety have been described, with the most potent compounds exhibiting Ki values as low as 2.5 nM against the human enzyme. ebi.ac.uk These compounds also demonstrated good substrate activity for the cellular reduced folate transport system and for folylpolyglutamate synthetase. ebi.ac.uk

In Vitro Cellular Activity Assessments (Non-Clinical)

The enzymatic inhibitory activities of this compound derivatives translate into significant effects at the cellular level. In vitro assessments using various cancer cell lines have provided valuable insights into their cytotoxic, cell cycle-modulating, and apoptosis-inducing properties.

Cytotoxicity Evaluation in Cancer Cell Lines

A hallmark of potential anticancer agents is their ability to selectively kill cancer cells. Derivatives of this compound have demonstrated potent cytotoxic activity against a broad range of human cancer cell lines.

For instance, the multi-targeted inhibitor 9a exhibited significant cytotoxicity against non-small cell lung cancer (NSCLC) cell lines, with IC50 values of 0.83 µM in A549 cells, 0.26 µM in HCC827 cells, and 1.02 µM in H1975 cells. nih.gov Another derivative, BIQO-19 , also showed effective antiproliferative activity against various lung cancer cell lines, including those resistant to EGFR tyrosine kinase inhibitors (EGFR-TKIs). escholarship.org

Quinazolin-4(3H)-one hydrazides have shown high inhibitory activity against MCF7 (breast cancer) and A2780 (ovarian cancer) cell lines, with some compounds exhibiting IC50 values in the sub-micromolar range (0.20 to 0.84 µM). nih.gov A novel 4-hydroxyquinazoline (B93491) derivative, B1 , was found to have superior cytotoxicity in primary PARP inhibitor-resistant HCT-15 (colon cancer) and HCC1937 (breast cancer) cell lines. mdpi.com

Cytotoxicity of this compound Derivatives in Various Cancer Cell Lines
CompoundCell LineCancer TypeIC50 Value
9aA549Non-Small Cell Lung Cancer0.83 µM
9aHCC827Non-Small Cell Lung Cancer0.26 µM
9aH1975Non-Small Cell Lung Cancer1.02 µM
3aMCF7Breast Cancer0.20 µM
3jMCF7Breast Cancer0.20 µM
B1HCT-15Colon CancerData not specified
B1HCC1937Breast CancerData not specified

Cell Cycle Perturbation Analysis

Disruption of the normal cell cycle is a key mechanism by which many anticancer drugs exert their effects. Derivatives of this compound have been shown to induce cell cycle arrest at different phases, thereby preventing cancer cell proliferation.

Compound 9a , the multi-targeted Aurora A/PI3Kα/BRD4 inhibitor, was found to induce G2/M phase arrest in HCC827 cells. nih.gov Similarly, the quinazoline derivative 04NB-03 induced cell cycle arrest at the G2/M phase in hepatocellular carcinoma cells in a concentration- and time-dependent manner. nih.gov The inhibition of Aurora kinase A by the derivative BIQO-19 also led to a significant induction of G2/M phase arrest in H1975 NSCLC cells. escholarship.org

In contrast, other derivatives have been shown to cause cell cycle arrest at the G1 phase . A novel 4-aminoquinazoline derivative, 6b , which selectively inhibits PI3Kα, caused G1 cell cycle arrest in HCT116 cells. nih.gov Another quinazolin-4(3H)-one derivative, compound 6d , was also found to cause cell cycle arrest at the G1/S phase in the breast cancer cell line HS 578T. nih.gov

Apoptosis Induction and Mechanistic Pathways

Inducing programmed cell death, or apoptosis, is a primary goal of cancer therapy. Derivatives of this compound have been shown to effectively trigger apoptosis in cancer cells through various mechanistic pathways.

The multi-targeted inhibitor 9a was shown to induce apoptosis in HCC827 cells by simultaneously inhibiting the Aurora A/PI3K/BRD4 signaling pathways. nih.gov The PI3Kα inhibitor 6b induced apoptosis via a mitochondrial-dependent apoptotic pathway. nih.gov

The quinazoline derivative 04NB-03 was found to induce apoptosis in a concentration- and time-dependent manner in hepatocellular carcinoma cells. nih.gov Mechanistically, this was linked to the accumulation of endogenous reactive oxygen species (ROS), as scavenging the ROS reversed the observed apoptosis. nih.gov Similarly, the 4-hydroxyquinazoline derivative B1 stimulated the formation of intracellular ROS and the depolarization of the mitochondrial membrane, leading to increased apoptosis and cytotoxicity. mdpi.com At a concentration of 20 µM, B1 increased the apoptosis rate to 73.58% in HCT-15 cells and 53.14% in HCC1937 cells. mdpi.com

Modulation of Cellular Signaling Pathways (e.g., ALK/PI3K/AKT)

The phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway is a critical regulator of numerous cellular functions, including proliferation, survival, and apoptosis. researchgate.netnih.gov Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention. researchgate.netnih.gov In vitro studies have demonstrated that various derivatives of the this compound scaffold can effectively modulate this pathway.

A series of 6-(pyridin-3-yl) quinazolin-4(3H)-one derivatives were synthesized and evaluated for their anticancer activities. researchgate.net Among them, specific compounds demonstrated potent inhibitory effects on cancer cell lines. researchgate.net Further mechanistic studies revealed that compound 7i induced apoptosis and arrested the cell cycle at the G2/M phase in HCC827 cells by inhibiting the PI3K/Akt pathway. researchgate.net Similarly, research into dimorpholinoquinazoline-based derivatives identified compound 7c as a potent inhibitor of the PI3K/Akt/mTOR cascade. nih.gov In vitro experiments showed that compound 7c inhibited the phosphorylation of key downstream effectors, including Akt, mTOR, and S6K, at nanomolar concentrations. nih.gov

Another approach involved the rational design of quinazolin-4-one-based hydroxamic acids as dual inhibitors of PI3K and histone deacetylase (HDAC). nih.gov The lead compound, 48c , exhibited high potency and selectivity against PI3Kδ and HDAC6, with IC50 values under 10 nM. nih.gov Cellular thermal shift assays (CETSA) confirmed that compound 48c engaged with both PI3Kδ and HDAC6 within MV411 cancer cells. nih.gov These findings underscore the potential of the quinazolinone scaffold to generate potent and selective inhibitors that can disrupt oncogenic signaling through the PI3K/AKT pathway. researchgate.netnih.govnih.gov

Table 1: In Vitro Activity of Quinazolinone Derivatives on the PI3K/AKT Pathway

Compound Derivative Class Target(s) Observed In Vitro Effect Cell Line Reference
7i 6-(pyridin-3-yl) quinazolin-4(3H)-one PI3K/Akt Induces G2/M phase arrest and apoptosis HCC827 researchgate.net
7c Dimorpholinoquinazoline PI3K/Akt/mTOR Inhibits phosphorylation of Akt, mTOR, S6K MCF7 nih.gov
48c Quinazolin-4-one based hydroxamic acid PI3Kδ / HDAC6 Dual inhibition with IC50 < 10 nM MV411 nih.gov

Impact on Mitochondrial Membrane Potential

Mitochondria are central to cellular life and death, and the dissipation of the mitochondrial membrane potential (ΔΨm) is a key event in the intrinsic apoptotic pathway. mdpi.com Mechanistic studies on a novel series of 4-hydroxyquinazoline derivatives revealed their ability to influence mitochondrial function in cancer cells. mdpi.com

Specifically, the compound designated as B1 was found to stimulate the formation of intracellular reactive oxygen species (ROS) and promote the depolarization of the mitochondrial membrane in primary PARPi-resistant HCT-15 and HCC1937 cell lines. mdpi.com This disruption of the mitochondrial membrane potential is a critical step that leads to increased apoptosis and cytotoxicity in the treated cancer cells. mdpi.com This finding suggests that certain quinazolinone derivatives can induce cell death by directly targeting mitochondrial integrity, a mechanism that could be exploited to overcome drug resistance in cancer therapy. mdpi.com

Interactions with Biomolecules (In Vitro)

The ability of small molecules to interact with DNA is a well-established mechanism for many anticancer agents. nih.gov Derivatives of the quinazolinone core have been investigated for their capacity to bind and intercalate with DNA, thereby disrupting DNA replication and transcription processes.

A study focused on newly designed nih.govnih.govnih.govtriazolo[4,3-c]quinazoline derivatives identified them as effective DNA intercalators. nih.govCompound 16 from this series was found to be the most potent, exhibiting significant DNA binding affinity and demonstrating a higher intercalation activity (10.25 μM) compared to control compounds. nih.gov Further investigation showed that this compound could inhibit topoisomerase II, an enzyme crucial for managing DNA topology, suggesting a dual mechanism of action. nih.gov

In another study, pyridazino[1,6-b]quinazolinone derivatives were synthesized and evaluated for their DNA interaction capabilities. researchgate.net DNA interaction assays confirmed that several compounds, including 4e, 4g, 6o, 6p, and 8o , were able to intercalate into DNA. researchgate.net Additionally, a series of quinazolin-4(3H)-one derivatives bearing hydrazone or formyl-pyrazole moieties were designed as antimicrobial agents targeting the E. coli DNA gyrase enzyme. mdpi.com Molecular docking studies indicated that the most active compounds in this series, such as 4a, 5a, 5c, and 5d , could bind effectively within the enzyme's active site, which is intimately associated with DNA. mdpi.com These studies collectively highlight the versatility of the quinazolinone scaffold in generating compounds that can interact with DNA through various modes, including intercalation and enzyme inhibition. nih.govresearchgate.netmdpi.com

Table 2: DNA Interaction of Quinazolinone Derivatives

Compound Derivative Class Type of Interaction Target Reference
16 nih.govnih.govnih.govtriazolo[4,3-c]quinazoline Intercalation, Topo II Inhibition DNA, Topoisomerase II nih.gov
8p Pyridazino[1,6-b]quinazolinone Intercalation, Topo I Inhibition DNA, Topoisomerase I researchgate.net
5a Quinazolin-4(3H)-one with formyl-pyrazole Enzyme Binding E. coli DNA Gyrase mdpi.com

Human Serum Albumin (HSA) is the most abundant protein in blood plasma and plays a crucial role in the transport and disposition of many drugs. nih.gov The binding of drug candidates to HSA can significantly influence their pharmacokinetic and pharmacodynamic profiles. nih.gov The interaction between dihydroquinazolinone derivatives and HSA has been characterized using multiple spectroscopic techniques.

Studies on 6-chloro-1-(3,3-dimethyl-butanoyl)-2-phenyl-2,3-dihydroquinazolin-4(1H)-one (PDQL) derivatives revealed that they bind to HSA, quenching its intrinsic tryptophan fluorescence through a static quenching mechanism. mdpi.com Displacement experiments using site-specific markers identified that these derivatives bind to Site II (subdomain IIIA) of HSA, with a probable 1:1 binding stoichiometry. mdpi.com Thermodynamic analysis indicated that hydrophobic interactions are the primary driving force for the formation of the PDQL-HSA complex. mdpi.com The nature of substituents on the phenyl ring was found to modulate the binding affinity, with an isopropyl substitution notably enhancing the interaction. mdpi.com This detailed in vitro characterization of HSA binding is essential for understanding how quinazolinone-based compounds may behave systemically.

The human immunodeficiency virus-1 (HIV-1) capsid is a critical protein shell that encloses the viral genome and is essential for multiple stages of the viral replication cycle, making it an attractive target for novel antiretroviral therapies. nih.gov Research has led to the discovery of potent HIV-1 capsid inhibitors based on a versatile quinazolin-4-one scaffold. nih.gov

These compounds have demonstrated exceptional potency, inhibiting HIV-1 infection in vitro at picomolar concentrations. nih.gov A prototypical compound, GSK878 , has been characterized in detail. nih.gov In vitro studies confirm that these quinazolinone derivatives target the HIV-1 capsid, and X-ray co-crystal structures have elucidated the binding interactions. nih.gov The discovery that this chemical scaffold can be extensively modified while maintaining high potency offers a promising avenue for the development of new classes of anti-HIV agents, including those suitable for long-acting therapeutic regimens. nih.gov

Broader Spectrum In Vitro Biological Evaluations

Beyond the specific mechanisms detailed above, the this compound scaffold and its related structures have been explored for a wide range of other biological activities in vitro, demonstrating the chemical tractability and therapeutic potential of this heterocyclic system.

Antiviral Activity: In addition to HIV, quinazolinone derivatives have been investigated as potential inhibitors of other viruses. A series of 4-anilino-6-aminoquinazoline derivatives showed high anti-MERS-CoV activity in Vero cells. nih.gov Similarly, 2-aminoquinazolin-4(3H)-one derivatives were designed and synthesized, with several compounds showing potent inhibitory effects on both SARS-CoV-2 and MERS-CoV in vitro. researchgate.net

Enzyme Inhibition: Phenylamino quinazolinone derivatives have been identified as effective inhibitors of tyrosinase, an enzyme involved in melanin (B1238610) biosynthesis. nih.gov The most potent analog in one study exhibited an IC50 value of 17.02 ± 1.66 µM. nih.gov

Epigenetic Modulation: Certain derivatives have been shown to interact with components of the epigenetic machinery. Specifically, 6-methylquinazolin-4(3H)-one based compounds were identified as novel binders of the bromodomain-containing protein 9 (BRD9), an epigenetic reader, highlighting a potential role in cancer and inflammatory diseases. cnr.it

Antioxidant Properties: By linking the quinazolin-4-one core with phenolic moieties, researchers have developed hybrid molecules with significant antioxidant potential. mdpi.com In vitro assays confirmed that some of these compounds, particularly those with ortho-diphenolic structures, exerted a stronger antioxidant effect than standards like ascorbic acid and Trolox. mdpi.com

Table 3: Summary of Broader In Vitro Biological Activities

Derivative Class Biological Target/Activity Key Finding Reference
4-Anilino-6-aminoquinazoline Anti-MERS-CoV High inhibitory effect in Vero cells (IC50 = 0.157 μM for compound 20) nih.gov
2-Aminoquinazolin-4(3H)-one Anti-SARS-CoV-2 / MERS-CoV Potent antiviral activity (IC50 < 0.25 μM for SARS-CoV-2) researchgate.net
Phenylamino quinazolinone Tyrosinase Inhibition IC50 value of 17.02 ± 1.66 µM for the most potent derivative nih.gov
6-Methylquinazolin-4(3H)-one BRD9 Epigenetic Reader Identified as novel and selective binders of BRD9 cnr.it
Phenolic quinazolin-4(one) Antioxidant Stronger effect than ascorbic acid and Trolox in vitro mdpi.com

Antimicrobial Activity against Bacterial Strains (Gram-Positive and Gram-Negative)

The antimicrobial properties of this compound derivatives have been evaluated against a variety of Gram-positive and Gram-negative bacteria. These studies typically involve determining the minimum inhibitory concentration (MIC) or measuring the zone of inhibition to quantify the antibacterial efficacy.

One study explored a series of novel quinazolinone Schiff base derivatives and found that several compounds exhibited potent activity against both Gram-positive and Gram-negative bacteria. nih.gov For instance, against the Gram-negative Escherichia coli, compounds 4e and 4m showed high activity at a concentration of 128 μg/mL. nih.gov Notably, compound 4e also demonstrated the best activity against Pseudomonas aeruginosa and the Gram-positive Staphylococcus aureus at 32 μg/mL. nih.gov Another compound, 4c , was particularly effective against Staphylococcus aureus with an MIC of 32 μg/mL. nih.gov

In a separate investigation, 6-nitro-3(H)-quinazolin-4-one, a related compound, demonstrated remarkable antibacterial activity against Bacillus subtilis, Staphylococcus aureus, and Escherichia coli. nuu.uzresearchgate.net This suggests that the presence of a nitro group at the 6-position can significantly enhance antibacterial properties. nuu.uz Further modifications, such as the introduction of a propionamide (B166681) group, also resulted in notable antibacterial activity. nuu.uz

Another research effort synthesized a series of 2-heteroarylthio-6-substituted-quinazolin-4-one analogs and evaluated their in vitro antimicrobial activity. nih.gov Among these, 2-(6,7-Dimethoxy-3-benzyl-4-oxo-3,4-dihydro-quinazoline-2-ylthio) nicotinic acid displayed a broad spectrum of antimicrobial activity that was comparable to standard antibiotics. nih.gov The antimicrobial activity of newly synthesized quinazolin-4(3H)one derivatives incorporating hydrazone and pyrazole (B372694) scaffolds was also examined against two Gram-positive bacteria (B. subtilis and S. aureus) and two Gram-negative bacteria (S. typhimurium and E. coli), with some derivatives showing significant activity. mdpi.com

Antimicrobial Activity of this compound Derivatives
CompoundBacterial StrainActivity (MIC in μg/mL)Reference
4eEscherichia coli128 nih.gov
4mEscherichia coli128 nih.gov
4ePseudomonas aeruginosa32 nih.gov
4eStaphylococcus aureus32 nih.gov
4cStaphylococcus aureus32 nih.gov
6-nitro-3(H)-quinazolin-4-oneBacillus subtilisNot specified nuu.uzresearchgate.net
6-nitro-3(H)-quinazolin-4-oneStaphylococcus aureusNot specified nuu.uzresearchgate.net
6-nitro-3(H)-quinazolin-4-oneEscherichia coliNot specified nuu.uzresearchgate.net

Antifungal Activity Against Fungal Species

In addition to antibacterial effects, derivatives of this compound have been investigated for their antifungal properties against various fungal species. These in vitro studies are crucial for identifying potential new antifungal agents.

Research on novel quinazolin-4(3H)one derivatives that incorporated hydrazone and pyrazole elements showed that these compounds were active against several fungal strains. mdpi.com The tested organisms included the yeast strains Candida tropicals and Candida albicans, as well as the fungi Macrophomina phaseolina and Aspergillus niger. mdpi.com

Another study synthesized a series of 3-substituted-2-thioxoquinazolin4(3H)-ones. nih.gov One particular compound, 2-[(2,3-dimethyl-phenyl)-(4-oxo-3-phenyl-2-thioxo-3,4-dihydro-2H-quinazolin-1-ylmethyl)-amino]-benzoic acid, exhibited a broad spectrum of activity against all tested fungi. nih.gov Furthermore, a series of 2-methyl-3-((substituted-benzylidene)amino)quinazolin-4(3H)-one derivatives were synthesized and evaluated for their antifungal activity, with 2-methyl-3-((thiophen-2-ylmethylene)amino) quinazolin-4(3H)-one (3m ) emerging as a potent antifungal agent against C. albicans.

In an evaluation of 6-substituted 3(H)-quinazolin-4-ones, it was found that while some compounds had varying degrees of antibacterial activity, they were not active against the pathogenic fungus Candida albicans. nuu.uz This highlights the specificity of the structure-activity relationship in determining the antifungal effects of these derivatives.

Antifungal Activity of this compound Derivatives
Compound/Derivative TypeFungal SpeciesActivityReference
Hydrazone and pyrazole derivativesCandida tropicalsSignificant mdpi.com
Hydrazone and pyrazole derivativesCandida albicansSignificant mdpi.com
Hydrazone and pyrazole derivativesMacrophomina phaseolinaSignificant mdpi.com
Hydrazone and pyrazole derivativesAspergillus nigerSignificant mdpi.com
2-[(2,3-dimethyl-phenyl)-(4-oxo-3-phenyl-2-thioxo-3,4-dihydro-2H-quinazolin-1-ylmethyl)-amino]-benzoic acidVarious fungiBroad spectrum nih.gov
2-methyl-3-((thiophen-2-ylmethylene)amino) quinazolin-4(3H)-one (3m)Candida albicansPotent
6-substituted 3(H)-quinazolin-4-onesCandida albicansInactive nuu.uz

Anti-Inflammatory Mechanisms (In Vitro Assays)

The anti-inflammatory potential of this compound derivatives has been explored through various in vitro assays. These studies aim to identify the mechanisms by which these compounds modulate inflammatory pathways.

One common in vitro method to assess anti-inflammatory activity is the protein denaturation method. researchgate.net Several newly developed quinazoline derivatives, including QB1, QB2, QB4, QB8, QB9, QF1, QF3, QF4, QF8, and QF10 , have shown significant anti-inflammatory potential in this assay. researchgate.net

A study on pyrazolo[1,5-a]quinazoline derivatives screened compounds for their ability to inhibit lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity in human monocytic cells. nih.govmdpi.com This screening identified 13 compounds with anti-inflammatory activity, with compounds 13i (5-[(4-sulfamoylbenzyl)oxy]pyrazolo[1,5-a]quinazoline-3-carboxamide) and 16 (5-[(4-(methylsulfinyl)benzyloxy]pyrazolo[1,5-a]quinazoline-3-carboxamide) being among the most potent. nih.govmdpi.com Further investigation suggested that these compounds may act as ligands for mitogen-activated protein kinases (MAPKs), including ERK2, p38α, and JNK3, with the highest complementarity to JNK3. nih.gov

In Vitro Anti-Inflammatory Activity of Quinazolinone Derivatives
CompoundAssayMechanism/TargetActivityReference
QB1, QB2, QB4, QB8, QB9Protein denaturationInhibition of protein denaturationSignificant researchgate.net
QF1, QF3, QF4, QF8, QF10Protein denaturationInhibition of protein denaturationSignificant researchgate.net
13iNF-κB transcriptional activityMAPK (JNK3) inhibitionPotent (IC50 < 50 µM) nih.govmdpi.com
16NF-κB transcriptional activityMAPK (JNK3) inhibitionPotent (IC50 < 50 µM) nih.govmdpi.com

Anti-Leishmanial Activity Investigations

The development of new treatments for leishmaniasis is a critical area of research, and quinazolinone derivatives have emerged as promising candidates. In vitro studies have been conducted to assess their efficacy against different Leishmania species.

In one study, two new series of synthesized quinazolinone derivatives were investigated for their activity against Leishmania donovani and Leishmania major. nih.gov While the compounds were found to be safer than the reference drug halofuginone, they demonstrated poor anti-leishmanial growth inhibition. nih.gov The most active compounds were the mono quinazolinone 2d and the bisquinazolinone 5b , with growth inhibitory efficacies of 35% against L. major and 29% against L. donovani promastigotes, respectively. nih.gov

Another study synthesized and evaluated 16 novel quinazolin-4(3H)-one derivatives against Leishmania major and Leishmania donovani. nih.gov Among these, compound 2 (4-hydroxy substituted) and compound 9 (4-morpholino substituted) exhibited the highest efficacy. nih.gov Compound 2 showed IC50 values of 23.94 μM for L. major and 90.80 μM for L. donovani, while compound 9 had IC50 values of 23.05 μM for L. major and 56.30 μM for L. donovani. nih.gov

A separate investigation into 2,3-dihydroquinazolin-4(1H)-one derivatives identified two compounds, 3a (6,8-dinitro-2,2-disubstituted-2,3-dihydroquinazolin-4(1H)-ones) and 3b (2-(4-chloro-3-nitro-phenyl)-2-methyl-6,8-dinitro-2,3-dihydro-1H-quinazolin-4-one), with promising in vitro anti-leishmanial activities. mdpi.com The IC50 values for 3a and 3b were 1.61 and 0.05 µg/mL, respectively. mdpi.com

In Vitro Anti-Leishmanial Activity of Quinazolinone Derivatives
CompoundLeishmania SpeciesActivity (IC50)Reference
2d (mono quinazolinone)L. major35% growth inhibition nih.gov
5b (bisquinazolinone)L. donovani29% growth inhibition nih.gov
Compound 2 (4-hydroxy substituted)L. major23.94 μM nih.gov
Compound 2 (4-hydroxy substituted)L. donovani90.80 μM nih.gov
Compound 9 (4-morpholino substituted)L. major23.05 μM nih.gov
Compound 9 (4-morpholino substituted)L. donovani56.30 μM nih.gov
3aNot specified1.61 µg/mL mdpi.com
3bNot specified0.05 µg/mL mdpi.com

Structure Activity Relationship Sar Studies of 6 Amino 1h Quinazolin 4 One Analogs

Influence of Substituents on Quinazolinone Ring Positions (C-2, C-6, C-8)

The biological activity of 6-amino-1H-quinazolin-4-one derivatives is profoundly influenced by the nature and position of substituents on the heterocyclic ring system. SAR studies have consistently highlighted the C-2, C-6, and C-8 positions as critical nodes for molecular manipulation to modulate therapeutic effects, including antimicrobial and anticancer activities. nih.govresearchgate.netresearchgate.net

C-2 Position: The substitution at the C-2 position plays a vital role in defining the compound's interaction with biological targets. The introduction of small functional groups such as methyl, amine, or thiol moieties has been found to be essential for conferring potent antimicrobial properties to the quinazolinone scaffold. nih.gov In the context of anticancer activity, attaching a thio-benzyl group at this position can enhance electronic and hydrophobic interactions within the active site of target enzymes like the Epidermal Growth Factor Receptor (EGFR). nih.gov

C-6 Position: The C-6 position, which hosts the primary amino group in the parent compound, is a focal point for SAR studies. The introduction of a halogen atom, such as bromine, at this position has been shown to improve the anticancer effects of quinazolinone derivatives. nih.govnih.gov In a notable study on 4-anilino-6-aminoquinazoline derivatives as potential inhibitors of Middle East Respiratory Syndrome Coronavirus (MERS-CoV), extensive modification of the 6-amino group revealed that aromatic substituents are crucial for activity. nih.gov While aliphatic amines were detrimental, various benzyl (B1604629) amine derivatives were well-tolerated, with a 3-cyanobenzyl amine analog demonstrating exceptionally high potency. nih.gov

C-8 Position: Similar to the C-6 position, the introduction of a halogen atom at the C-8 position has been identified as a strategy to enhance the antimicrobial activity of quinazolinone compounds. nih.gov The presence of an electronegative group at this position can significantly alter the electronic distribution of the ring system, thereby influencing its binding affinity to microbial targets. In some studies, compounds with fluoro substituents at both the C-6 and C-8 positions exhibited increased cytotoxicity in cancer cell lines. nih.gov

Impact of Functional Group Modifications on Biological Activity and Selectivity

The modification of functional groups on the this compound scaffold is a cornerstone of medicinal chemistry efforts to fine-tune biological activity and achieve target selectivity. mdpi.com These modifications can alter a molecule's size, shape, electron distribution, and hydrogen-bonding capacity, all of which dictate its interaction with biological macromolecules. nih.gov

Derivatization of the 6-Amino Group and its Effects

The 6-amino group serves as a versatile handle for chemical modification, and its derivatization has profound effects on the pharmacological profile of quinazolinone analogs. A systematic investigation into 4-anilino-6-aminoquinazoline derivatives as anti-MERS-CoV agents illustrates the sensitivity of biological activity to changes at this position. nih.gov

The study explored a range of substituents on the nitrogen of the 6-amino group, focusing primarily on substituted benzyl amines. Key findings include:

Aromaticity is Key: Replacement of the benzyl amine with aliphatic amines (e.g., di-n-butyl amine) or amides was detrimental to the antiviral activity. nih.gov

Positional Isomerism: The position of substituents on the benzyl ring had a dramatic impact. For instance, a cyanobenzyl group at the 6-amino position showed remarkable positional dependence. The meta-substituted analog (3-cyanobenzyl) exhibited the highest potency (IC₅₀ = 0.157 µM), while the ortho-isomer was inactive, and the para-isomer was significantly less potent (IC₅₀ = 4.8 µM). nih.gov

Electronic Effects: Both electron-donating (e.g., methoxy) and electron-withdrawing (e.g., nitro, fluoro) groups on the benzyl ring were tolerated and, in many cases, resulted in potent inhibitors. nih.gov Compounds with nitro groups showed inhibitory effects with IC₅₀ values between 2.7 and 6.1 µM. nih.gov

The following table summarizes the inhibitory activity of various N⁶-substituted 4-(3-chloro-4-fluoroanilino)-6-aminoquinazoline derivatives against MERS-CoV. nih.gov

CompoundN⁶-SubstituentIC₅₀ (µM)
122-Methoxybenzyl3.8
132-Hydroxybenzyl3.6
143,4-Difluorobenzyl4.6
154-Fluorobenzyl4.6
184-Nitrobenzyl2.7
192-Cyanobenzyl>25
203-Cyanobenzyl0.157
214-Cyanobenzyl4.8

Role of Bioisosteric Replacements on Pharmacological Profiles

Bioisosteric replacement, the substitution of one atom or group with another that possesses similar physical or chemical properties, is a fundamental strategy in drug design to modulate bioactivity, selectivity, and pharmacokinetic properties. nih.gov This approach has been applied to quinazolinone derivatives to explore their pharmacological potential.

However, the outcomes of bioisosteric replacement can be unpredictable and highly dependent on the specific biological target. For example, in a search for novel anticancer agents, a lead compound featuring a 6-(1H-benzo[d]imidazol-6-yl) quinazolin-4(3H)-one scaffold was identified. When the benzimidazole (B57391) moiety was replaced with its bioisostere, benzothiazole, a significant reduction in antitumor activity was observed. This suggests that the subtle changes in electronics and hydrogen bonding capabilities between the two heterocycles critically altered the compound's interaction with its intended target.

Conversely, in the development of anti-inflammatory agents, bioisosteric interactions were found to be highly relevant for activity. Computational studies revealed that the formation of a π–sulfur bond between a ligand and a phenylalanine residue in the COX-2 active site was a key interaction for potent inhibitors, highlighting a successful application of bioisosteric principles. nih.gov These examples underscore that while bioisosterism is a powerful tool, its success relies on a deep understanding of the target's binding site topology and the specific role of the functional group being replaced.

Rationalization of Activity Trends through Structural Variations and Computational Modeling

To bridge the gap between structural modifications and observed biological activity, computational modeling has become an indispensable tool in the study of quinazolinone analogs. Techniques such as 3D-Quantitative Structure-Activity Relationship (3D-QSAR), molecular docking, and molecular dynamics (MD) simulations provide critical insights into the molecular interactions governing drug-target recognition. frontiersin.org

3D-QSAR: This method generates predictive models that correlate the 3D structural features of molecules with their biological activities. For quinazolinone derivatives targeting EGFR, 3D-QSAR models have been successfully used to identify the essential structural requirements for potent inhibition. frontiersin.org The contour maps generated from these models can guide the design of new analogs by indicating regions where steric bulk, positive or negative electrostatic potential, or hydrophobic character would be beneficial or detrimental to activity. mdpi.com

Molecular Docking: Docking simulations predict the preferred orientation of a ligand when bound to a target protein. This technique has been extensively used to understand the binding modes of quinazolinone derivatives in the active sites of various enzymes, including EGFR. nih.govnih.gov Docking studies can reveal key hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the ligand-protein complex. For instance, docking of 6-bromo-quinazoline derivatives into the EGFR active site helped rationalize their cytotoxic activity by showing the formation of crucial hydrogen bonds and other favorable interactions. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex over time, assessing the stability of the binding pose predicted by docking. For selected quinazolinone ligands, MD simulations have demonstrated stable and consistent interactions within the EGFR binding pocket over hundreds of nanoseconds, corroborating docking scores and reinforcing the proposed binding model. frontiersin.org These computational approaches, when used in concert with experimental SAR data, allow for a robust rationalization of activity trends and provide a predictive framework for the design of more effective this compound-based therapeutics.

Strategies for Optimizing Biological Selectivity of this compound Derivatives

Achieving biological selectivity—the ability of a drug to interact with its intended target while minimizing off-target effects—is a critical goal in drug discovery. For this compound derivatives, several strategies are employed to enhance selectivity.

One primary strategy involves the systematic exploration of substituents to exploit unique features of the target's binding pocket. The development of anti-MERS-CoV inhibitors provides an excellent example, where extensive SAR studies on the 6-amino position led to the discovery of a derivative with a 3-cyanobenzyl group. This compound not only had high potency but also a strong selectivity index, indicating a favorable therapeutic window with low cytotoxicity. nih.gov This optimization was achieved by methodically testing how different electronic and steric properties of the substituent interacted with the viral target.

Another effective approach is the systematic structural variation across different regions of the entire quinazolinone scaffold. In a project aimed at developing new antibacterials, researchers introduced chemical diversity into three distinct rings of the quinazolinone core. acs.org This comprehensive approach led to the identification of compounds with high selectivity for Staphylococcus aureus, including drug-resistant strains, while showing poor activity against other bacteria like Enterococcus faecalis. acs.org

Finally, selectivity can be optimized by introducing specific functional groups or moieties designed to form unique interactions with the target protein. This can involve adding groups that can form additional hydrogen bonds, engage in specific hydrophobic interactions, or fit into sub-pockets that are not present in related off-target proteins. These rational design efforts are often guided by computational modeling, which can predict which modifications are most likely to improve binding affinity and selectivity for the desired biological target. nih.govfrontiersin.org

Advanced Applications and Future Research Directions of the 6 Amino 1h Quinazolin 4 One Scaffold

6-Amino-1H-quinazolin-4-one as a Versatile Building Block in Complex Heterocycle Synthesis

The this compound scaffold is a valuable starting material for the synthesis of more complex, polycyclic heterocyclic systems. The amino group at the C-6 position provides a key reactive handle for a variety of chemical transformations, allowing for the construction of novel molecular architectures with diverse pharmacological potential.

One common strategy involves the condensation of the 6-amino group with other reactive moieties to form larger ring systems. For example, researchers have synthesized quinazolinone- and indolin-2-one-based hybrids through the condensation of 6-amino-2-methylquinazolin-4(3H)-one with indolin-2,3-dione or its N-substituted derivatives. rsc.org This reaction creates an imine linkage, effectively fusing two distinct pharmacologically active scaffolds into a single hybrid molecule. rsc.org

Another approach is the use of the 6-amino group as a nucleophile in substitution reactions to attach various side chains or build new heterocyclic rings. For instance, a series of 4-anilino-6-aminoquinazoline derivatives were synthesized, where the 6-amino group was functionalized with different benzyl (B1604629) amines. nih.gov Furthermore, multi-component reactions (MCRs) have emerged as a powerful tool for the rapid construction of diverse quinazolinone libraries, highlighting the scaffold's adaptability in complex synthetic schemes. rsc.orgmdpi.com The amino group can also be introduced late in a synthetic sequence, as demonstrated by the preparation of 6-amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one from 7-fluoro-6-nitroquinazolin-4(3H)-one via nucleophilic aromatic substitution followed by reduction of the nitro group. mdpi.com These synthetic strategies underscore the role of this compound as a pivotal intermediate for generating chemical diversity and accessing novel, complex heterocyclic compounds.

Table 1: Examples of Complex Heterocycles Synthesized from this compound Derivatives

Starting Material Reagent(s) Resulting Complex Heterocycle Synthetic Approach
6-Amino-2-methylquinazolin-4(3H)-one Indolin-2,3-dione Quinazolinone-indolin-2-one hybrid Condensation/Imine formation
6-Nitroquinazolin-4-one Substituted anilines, then reduction 4-Anilino-6-aminoquinazoline derivatives Nucleophilic aromatic substitution, Reduction

Design and Development of Multi-Targeted Agents Based on the Quinazolinone Core

The complexity of diseases like cancer, which involve multiple signaling pathways, has spurred the development of multi-targeted agents that can simultaneously inhibit several key proteins. nih.govmdpi.com The quinazolinone scaffold is exceptionally well-suited for this "polypharmacology" approach, as its structure can be modified to interact with different biological targets. rsc.orgmdpi.com

A significant area of research has been the design of quinazolinone derivatives that act as dual or multiple kinase inhibitors. nih.gov For instance, quinazoline-based compounds have been developed as potent inhibitors of microtubules as well as multiple receptor tyrosine kinases (RTKs) such as EGFR (Epidermal Growth Factor Receptor), VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), and PDGFR-β (Platelet-Derived Growth Factor Receptor β). nih.gov This dual action allows the compounds to disrupt cell division by targeting tubulin while also blocking the pro-angiogenic signals essential for tumor growth and metastasis. nih.gov

In a similar vein, quinazoline-1,2,3-triazole hybrids have been synthesized as multi-target inhibitors of EGFR, VEGFR-2, and Topoisomerase II, combining kinase inhibition with DNA damage mechanisms. nih.gov A particularly relevant example involves the structural optimization of 6-(2-amino-1H-benzo[d]imidazole-6-yl)-quinazolin-4(3H)-one to create derivatives that simultaneously inhibit Aurora A, PI3Kα (Phosphatidylinositol 3-kinase alpha), and BRD4 (Bromodomain-containing protein 4). nih.gov Targeting these three distinct proteins, which are all implicated in non-small cell lung cancer (NSCLC), represents a promising strategy to overcome drug resistance and improve therapeutic outcomes. nih.gov

Table 2: Multi-Targeted Agents Based on the Quinazolinone Scaffold

Derivative Class Biological Targets Therapeutic Area
2-CH3-substituted quinazolines Microtubules, EGFR, VEGFR-2, PDGFR-β Cancer
Quinazoline-1,2,3-triazole hybrids EGFR, VEGFR-2, Topoisomerase II Cancer
6-(2-amino-1H-benzo[d]imidazole-6-yl)-quinazolin-4(3H)-one derivatives Aurora A, PI3Kα, BRD4 Non-small cell lung cancer

Rational Drug Design Strategies Utilizing the this compound Scaffold

Rational drug design, which employs computational tools and an understanding of structure-activity relationships (SAR), is central to optimizing the therapeutic potential of the this compound scaffold. nih.govnih.gov These strategies allow for the targeted modification of the core structure to enhance potency, selectivity, and pharmacokinetic properties. mdpi.com

A key approach involves in silico techniques such as molecular docking and molecular dynamics simulations. mdpi.com These methods predict how a designed molecule will bind to the active site of a target protein, providing insights into the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. researchgate.netcnr.it For example, molecular docking studies have been used to understand the binding mode of quinazoline (B50416) derivatives in the ATP-binding pocket of kinases like EGFR, guiding the design of more potent inhibitors. nih.gov This computational pre-screening of virtual libraries of synthesizable derivatives allows researchers to prioritize the most promising candidates for actual synthesis and biological testing, saving time and resources. researchgate.netcnr.it

Structure-activity relationship (SAR) studies are another cornerstone of rational design. By systematically modifying different positions on the quinazolinone ring (such as the C-2, C-6, and N-3 positions) and observing the effect on biological activity, researchers can build a comprehensive understanding of the structural requirements for optimal function. nih.govbiomedres.us For instance, studies have shown that the presence of a halogen atom at the C-6 position can improve anticancer effects. nih.gov Similarly, the design of N-substituted quinazolinone derivatives was undertaken specifically to improve in vivo pharmacokinetics by altering the molecule's planar structure. mdpi.com This iterative process of design, synthesis, and testing is crucial for refining lead compounds into viable drug candidates.

Table 3: Structure-Activity Relationship (SAR) Insights for Quinazolinone Derivatives

Position of Substitution Effect of Modification Example of Activity Influenced
C-2 Introduction of aryl or heterocyclic groups can modulate potency and target selectivity. Anticancer, Antifungal
N-3 Substitution can improve pharmacokinetic properties and alter binding modes. Antiviral (SARS-CoV-2)
C-4 Attachment of anilino groups is critical for kinase inhibition (e.g., EGFR). Anticancer (Kinase Inhibition)

Emerging Research Areas for this compound Derivatives

While the application of this compound derivatives as anticancer agents is well-established, recent research has unveiled their potential in a variety of other therapeutic areas. These emerging applications highlight the remarkable versatility of the quinazolinone scaffold.

Antiviral Agents: A significant new direction is the development of quinazolinone derivatives as antiviral therapies. Specifically, 4-anilino-6-aminoquinazoline derivatives have been identified as potent inhibitors of Middle East respiratory syndrome coronavirus (MERS-CoV) infection. nih.gov Further optimization led to a compound with high inhibitory effect and no cytotoxicity. nih.gov In a related effort, N-substituted 2-aminoquinazolin-4-(3H)-one derivatives were designed and synthesized as inhibitors of SARS-CoV-2, the virus responsible for COVID-19. mdpi.com These studies position the scaffold as a promising starting point for developing broad-spectrum anticoronaviral drugs.

Antifungal Agents: The quinazolinone core is also being explored for its antifungal properties. Novel derivatives incorporating a pyrazole (B372694) carbamide moiety have been designed and synthesized as potential fungicides against Rhizoctonia solani, a plant pathogenic fungus. nih.gov One derivative demonstrated excellent antifungal activity, superior to the commercial fungicide fluconazole, suggesting potential applications in agriculture and medicine. nih.gov

Neurodegenerative Diseases: There is nascent evidence suggesting that quinazolinone derivatives may have therapeutic potential in the treatment of neurodegenerative diseases. mdpi.com While this field is less developed compared to oncology or virology, the ability of the quinazolinone scaffold to cross the blood-brain barrier due to its lipophilicity makes it an attractive candidate for targeting central nervous system disorders. mdpi.com

Other Therapeutic Areas: The broad biological activity of the quinazolinone core extends to other areas as well. Various derivatives have been investigated for anti-inflammatory, anti-tubercular, and antihypertensive activities, indicating a vast and still largely untapped therapeutic landscape for this privileged heterocyclic system. mdpi.comresearchgate.net

Table 4: Emerging Therapeutic Applications of this compound Derivatives

Therapeutic Area Specific Target/Disease Derivative Type
Antiviral MERS-CoV 4-Anilino-6-aminoquinazolines
Antiviral SARS-CoV-2 N-substituted 2-aminoquinazolin-4-(3H)-ones
Antifungal Rhizoctonia solani Quinazolinone-pyrazole carbamide hybrids
Neurodegenerative Diseases General CNS disorders Sulfur-substituted quinazolinones
Anti-inflammatory General inflammation 4-Amino quinazoline derivatives

Q & A

Q. What are the primary synthetic routes for 6-amino-1H-quinazolin-4-one, and how do reaction conditions influence yield?

The compound is synthesized via condensation of 2-aminobenzamide with aldehydes or ketones under acidic or basic conditions. A green synthesis method involves oxidative coupling of 2-aminobenzamide with benzyl alcohol using t-BuONa as a base and O₂ as an oxidant at 120°C for 24 hours, yielding up to 84% . Traditional methods often employ ethanol or DMSO as solvents, where solvent polarity and temperature (80–120°C) critically affect reaction kinetics and byproduct formation .

Q. How is the structural integrity of this compound confirmed?

Nuclear Magnetic Resonance (¹H/¹³C NMR) and Infrared (IR) spectroscopy are standard. Key NMR signals include:

  • ¹H NMR : Aromatic protons (δ 7.2–8.5 ppm), NH₂ groups (δ 5.5–6.0 ppm), and the quinazolinone carbonyl (δ 165–170 ppm in ¹³C NMR).
  • IR : Stretching vibrations for C=O (~1680 cm⁻¹) and N–H (~3350 cm⁻¹) .

Q. What in vitro assays are used to evaluate its biological activity?

  • Antimicrobial : Minimum inhibitory concentration (MIC) testing per CLSI guidelines (M7-A5) against S. aureus or E. coli .
  • Anticancer : MTT assay with IC₅₀ values (e.g., 10.5 µM against HeLa cells) .
  • Kinase Inhibition : Competitive binding assays using ATP analogs .

Q. How are solubility and stability optimized for pharmacological studies?

Polar aprotic solvents (DMSO, ethanol) are preferred for solubility. Stability is assessed via HPLC under physiological pH (7.4) and temperature (37°C), with degradation products identified via mass spectrometry .

Advanced Research Questions

Q. How do substituent modifications alter bioactivity?

Introducing electron-withdrawing groups (e.g., Cl at position 6) enhances antitumor activity (IC₅₀ = 10.5 µM vs. 15.0 µM for unsubstituted analogs). Electron-donating groups (e.g., OCH₃) improve antimicrobial potency .

Substituent Biological Activity IC₅₀ (µM)
6-ClAntitumor10.5
6-OCH₃Antimicrobial12.0
NoneKinase Inhibition15.0

Q. What methodologies resolve contradictions in biological data?

Contradictory results (e.g., varying IC₅₀ values across studies) are addressed via:

  • Dose-response reproducibility : Triplicate assays with statistical validation (p < 0.05).
  • Target specificity profiling : CRISPR-Cas9 knockout models to confirm mechanism .

Q. How are advanced analogs designed for selective kinase inhibition?

Computational docking (AutoDock Vina) identifies binding poses in ATP pockets of EGFR or VEGFR2. Pharmacophore models prioritize analogs with hydrogen-bond donors (NH₂) and π-π stacking motifs (quinazolinone core) .

Q. What green chemistry approaches improve synthesis sustainability?

  • Solvent-free mechanochemistry : Ball-milling reduces waste.
  • Photocatalysis : Visible light-driven reactions using TiO₂ nanoparticles enhance atom economy .

Q. How are pharmacokinetic parameters assessed in preclinical models?

  • ADME profiling : Caco-2 cell permeability (Papp > 1 × 10⁻⁶ cm/s).
  • Plasma stability : LC-MS/MS quantifies half-life (t₁/₂) in rodent plasma .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.